Cas no 1208-87-3 ((4-(Chloromethyl)phenyl)(phenyl)sulfane)
(4-(Chloromethyl)phenyl)(phenyl)sulfane Chemical and Physical Properties
Names and Identifiers
-
- (4-(Chloromethyl)phenyl)(phenyl)sulfane
- 1-(chloromethyl)-4-(phenylthio)benzene
- 1-(chloromethyl)-4-phenylsulfanylbenzene
- 1-chloromethyl-4-phenylthiobenzene
- 1-phenylthio-4-chloromethyl-benzene
- 4-Chlormethyl-diphenyl-sulfid
- 4-Phenylthiobenzyl chloride
- NSC 43056
- 4-Phenylthio Benzyl Chloride
- 4-(Phenylthio)benzyl chloride
- AK117122
- NSC43056
- 4-(chloromethyl)phenyl phenyl sulfide
- PubChem10750
- RLFHPRWHJYDGSD-UHFFFAOYSA-N
- 1-Chloromethyl-4-(phenylthio)benzene
- RP28146
- A
- 1-(Chloromethyl)-4-(phenylsulfanyl)benzene
- NS00023937
- C13H11ClS
- SY113102
- EINECS 214-903-4
- SCHEMBL2994386
- AKOS015888812
- DTXSID30153018
- AS-63971
- 1208-87-3
- NSC-43056
- Y37XJ4ZH9H
- Benzene, 1-(chloromethyl)-4-(phenylthio)-
- Benzene, 1-(chloromethyl)-4-(phenylthio)-; 4-Phenylthiobenzyl chloride; NSC 43056; Sulfide, alpha-chloro-p-tolyl phenyl (7CI,8CI)
- C71727
- MFCD09907764
- CS-0199717
- FT-0655308
- BAA20887
- 1-(2-Methoxycarbonylphenyl)-1-hexyne; 2-(1-Hexynyl)-benzoic Acid Methyl Ester
- DTXCID7075509
-
- MDL: MFCD09907764
- Inchi: 1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2
- InChI Key: RLFHPRWHJYDGSD-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=CC=1)SC1C=CC=CC=1
Computed Properties
- Exact Mass: 234.02700
- Monoisotopic Mass: 234.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
Experimental Properties
- Density: 1.22
- Boiling Point: 372°C at 760 mmHg
- Flash Point: 167 ºC
- Refractive Index: 1.636
- PSA: 25.30000
- LogP: 4.57660
(4-(Chloromethyl)phenyl)(phenyl)sulfane Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
(4-(Chloromethyl)phenyl)(phenyl)sulfane Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(4-(Chloromethyl)phenyl)(phenyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM532-200mg |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 200mg |
245CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM532-1g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 1g |
85.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM532-5g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 5g |
262.0CNY | 2021-07-14 | |
| Alichem | A019109276-5g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 5g |
$238.50 | 2023-09-04 | |
| Alichem | A019109276-10g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 10g |
$367.50 | 2023-09-04 | |
| Ambeed | A106156-1g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 1g |
$6.0 | 2025-02-25 | |
| Ambeed | A106156-5g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 5g |
$15.0 | 2025-02-25 | |
| Ambeed | A106156-10g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 10g |
$28.0 | 2025-02-25 | |
| Ambeed | A106156-25g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 25g |
$58.0 | 2025-02-25 | |
| Ambeed | A106156-100g |
(4-(Chloromethyl)phenyl)(phenyl)sulfane |
1208-87-3 | 95% | 100g |
$91.0 | 2025-02-25 |
(4-(Chloromethyl)phenyl)(phenyl)sulfane Suppliers
(4-(Chloromethyl)phenyl)(phenyl)sulfane Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (4-(Chloromethyl)phenyl)(phenyl)sulfane
Introduction to (4-(Chloromethyl)phenyl)(phenyl)sulfane and Its Significance in Modern Chemical Research
Compounds with unique structural and chemical properties continue to drive advancements in the field of chemical biology and pharmaceutical research. One such compound, identified by the CAS number 1208-87-3, is (4-(Chloromethyl)phenyl)(phenyl)sulfane. This organosulfur compound has garnered significant attention due to its versatile reactivity and potential applications in synthetic chemistry, drug development, and material science. The molecular structure of this compound, featuring a sulfur atom bridging two phenyl rings with a chloromethyl substituent, presents an intriguing platform for further exploration.
The (4-(Chloromethyl)phenyl)(phenyl)sulfane molecule exhibits a rich chemical behavior that makes it a valuable intermediate in organic synthesis. The presence of the chloromethyl group (–CH₂Cl) on one of the phenyl rings introduces a nucleophilic site, allowing for various functionalization reactions such as nucleophilic substitution, addition reactions, and cross-coupling processes. This reactivity is particularly useful in constructing more complex molecules, including pharmaceutical intermediates and fine chemicals.
Recent research has highlighted the role of sulfur-containing compounds in medicinal chemistry. Sulfur atoms are known for their ability to participate in diverse chemical interactions, including hydrogen bonding, π-stacking, and metal coordination. These interactions can significantly influence the biological activity of molecules, making sulfur-based compounds attractive candidates for drug discovery. The (4-(Chloromethyl)phenyl)(phenyl)sulfane structure provides a unique scaffold that can be modified to explore these interactions further.
In the context of drug development, the (4-(Chloromethyl)phenyl)(phenyl)sulfane compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its use in generating sulfonamide derivatives, which are known for their broad spectrum of biological activities. The chloromethyl group can be readily converted into other functional groups, such as hydroxymethyl or carboxylic acid moieties, expanding the synthetic possibilities and enabling the creation of novel pharmacophores.
Moreover, the (4-(Chloromethyl)phenyl)(phenyl)sulfane molecule has found applications in material science, particularly in the development of organic semiconductors and conductive polymers. The aromatic rings and sulfur bridge provide a stable framework that can be further functionalized to tailor electronic properties. This has led to studies exploring its use as a building block for organic field-effect transistors (OFETs) and other electronic devices.
The synthesis of (4-(Chloromethyl)phenyl)(phenyl)sulfane involves carefully controlled reactions to ensure high yield and purity. Common synthetic routes include the reaction of 4-methylthiophenol with chloroacetaldehyde or related reagents under appropriate conditions. Advances in catalytic systems have also enabled more efficient and environmentally friendly synthetic methods, aligning with the growing emphasis on green chemistry principles.
Recent publications have demonstrated innovative applications of (4-(Chloromethyl)phenyl)(phenyl)sulfane in catalysis. For example, researchers have utilized this compound as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. The sulfur atom's ability to coordinate with metals makes it an excellent candidate for designing catalysts that can facilitate complex transformations.
The biological activity of (4-(Chloromethyl)phenyl)(phenyl)sulfane derivatives has also been explored in preclinical studies. These studies have shown promising results in various therapeutic areas, including anti-inflammatory and anticancer applications. The compound's ability to interact with biological targets suggests its potential as a lead molecule for further drug development efforts.
In conclusion, the (4-(Chloromethyl)phenyl)(phenyl)sulfane (CAS no 1208-87-3) is a multifaceted compound with significant potential in multiple domains of chemical research. Its unique structural features enable diverse applications ranging from synthetic chemistry to material science and drug development. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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